N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC11127785
Molecular Formula: C16H10N2O2S
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2O2S |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19) |
| Standard InChI Key | CTQYADKCQKVZKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a benzofuran moiety linked via a carboxamide group to a benzothiazole ring. The benzofuran component consists of a fused benzene and furan ring, while the benzothiazole group incorporates a benzene ring fused to a thiazole heterocycle containing nitrogen and sulfur atoms. The IUPAC name—N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide—reflects this connectivity, with the carboxamide group (-CONH-) serving as the bridge between the two aromatic systems.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀N₂O₂S |
| Molecular Weight | 294.3 g/mol |
| SMILES Notation | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Topological Polar Surface Area | 101 Ų |
The polar surface area of 101 Ų suggests moderate solubility in polar solvents, aligning with typical heterocyclic carboxamides. While experimental data on melting points or partition coefficients (LogP) for this specific compound are unavailable, analogs such as N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methoxymethyl)-1-benzofuran-2-carboxamide exhibit melting points between 232–246°C and Rf values of 0.67–0.73 in thin-layer chromatography . These properties underscore the compound’s stability and suitability for further pharmacological screening.
Synthesis and Structural Modifications
The synthesis of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves a two-step acylation reaction (Figure 1):
-
Preparation of Benzofuran-2-carbonyl Chloride:
Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acid chloride. -
Amide Coupling:
The acid chloride reacts with 2-aminobenzothiazole in the presence of a base (e.g., triethylamine) in anhydrous dioxane or tetrahydrofuran (THF). The base neutralizes HCl generated during the reaction, driving the process to completion.
Yield Optimization:
-
Solvents like dry dioxane improve reaction efficiency by minimizing hydrolysis of the acid chloride.
-
Stoichiometric use of triethylamine (1:1 molar ratio) ensures complete neutralization of HCl.
Structural Analogs:
Modifications to the parent structure, such as halogenation or methoxy substitution, enhance bioactivity. For example:
-
7a (4-Cl derivative): Exhibited 55% yield and cytotoxic activity against renal cancer (CAKI-1) with 56.95% growth inhibition.
-
12b (5-Cl derivative): Demonstrated 77.4% average growth inhibition across 60 cancer cell lines.
Biological Activities and Mechanistic Insights
While direct studies on N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide are sparse, its structural analogs provide insights into potential mechanisms:
Anticancer Activity
Benzothiazole-carboxamide hybrids inhibit cancer cell proliferation by targeting tubulin polymerization and topoisomerase enzymes. Compound 12b (structurally similar to the target molecule) showed potent activity against CNS cancer (SNB-75 cell line, 17.09% growth). Molecular docking studies reveal that such compounds bind to the colchicine site of tubulin, disrupting microtubule assembly and inducing apoptosis .
Anti-Inflammatory and Analgesic Effects
Benzothiazole derivatives bearing sulfonamide groups (e.g., 17c) inhibit cyclooxygenase-2 (COX-2) and reduce carrageenan-induced edema by 76–80% . The carboxamide group enhances hydrogen bonding with COX-2’s active site, as evidenced by docking scores of –12.50 kcal/mol .
Physicochemical and Pharmacokinetic Profiling
Lipophilicity:
The compound’s LogP (estimated at 3.2 via computational models) indicates moderate lipid solubility, favoring passive diffusion across biological membranes.
Toxicity Profile:
Ulcerogenic indices for related compounds range from 0.82–0.89, comparable to celecoxib (0.92), indicating favorable gastrointestinal safety .
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies:
Systematic modification of the benzofuran and benzothiazole rings could optimize potency. Introducing electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 4-position may enhance anticancer activity. -
Targeted Drug Delivery:
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could improve tumor-specific uptake while minimizing off-target effects. -
Combination Therapies: Pairing with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) may synergize immune-mediated tumor clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume